molecular formula C7H14N2O B1591812 1-(2-Aminoethyl)piperidin-2-one CAS No. 27578-61-6

1-(2-Aminoethyl)piperidin-2-one

Cat. No.: B1591812
CAS No.: 27578-61-6
M. Wt: 142.2 g/mol
InChI Key: RSDYQUTYAZWYEK-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)piperidin-2-one is a heterocyclic organic compound that features a piperidine ring with an aminoethyl substituent at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)piperidin-2-one can be synthesized through several methods. One common approach involves the reaction of 2-piperidone with ethylenediamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include steps such as purification through distillation or crystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidines .

Scientific Research Applications

1-(2-Aminoethyl)piperidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-Aminoethyl)piperidin-2-one exerts its effects involves interactions with various molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The piperidine ring provides structural stability and can participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Uniqueness: 1-(2-Aminoethyl)piperidin-2-one is unique due to the presence of both the aminoethyl group and the carbonyl group on the piperidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(2-aminoethyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c8-4-6-9-5-2-1-3-7(9)10/h1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDYQUTYAZWYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594432
Record name 1-(2-Aminoethyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27578-61-6
Record name 1-(2-Aminoethyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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